Cas no 29957-83-3 (1-Butanone, 1-(2-methyl-1H-indol-3-yl)-)

1-Butanone, 1-(2-methyl-1H-indol-3-yl)- structure
29957-83-3 structure
Product name:1-Butanone, 1-(2-methyl-1H-indol-3-yl)-
CAS No:29957-83-3
MF:C13H15NO
MW:201.2643
CID:1440547
PubChem ID:15577660

1-Butanone, 1-(2-methyl-1H-indol-3-yl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone, 1-(2-methyl-1H-indol-3-yl)-
    • 1-(2-methyl-1H-indol-3-yl)butan-1-one
    • STK034738
    • 29957-83-3
    • 3-butyryl-2-methylindole
    • DTXSID90574725
    • Inchi: InChI=1S/C13H15NO/c1-3-6-12(15)13-9(2)14-11-8-5-4-7-10(11)13/h4-5,7-8,14H,3,6H2,1-2H3
    • InChI Key: ORUWEYNCQSSANX-UHFFFAOYSA-N
    • SMILES: CCCC(=O)C1=C(NC2=CC=CC=C21)C

Computed Properties

  • Exact Mass: 201.11545
  • Monoisotopic Mass: 201.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.9Ų
  • XLogP3: 3

Experimental Properties

  • PSA: 32.86

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